molecular formula C14H7Cl3F2N2O2 B12547054 2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide CAS No. 664985-35-7

2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide

Cat. No.: B12547054
CAS No.: 664985-35-7
M. Wt: 379.6 g/mol
InChI Key: BDBYEIZFOXNAJO-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide (CAS: 664985-35-7) is a benzamide derivative characterized by a 2,6-difluorinated benzoyl group linked via a carbamoyl bridge to a 2,3,5-trichlorophenyl moiety. This structural configuration places it within the benzoylurea class of compounds, which are widely recognized for their role as insect growth regulators (IGRs). These compounds inhibit chitin synthesis in arthropods, disrupting molting and leading to pest mortality .

The compound’s molecular formula is inferred as C₁₄H₇Cl₃F₂N₂O₂, with a molecular weight of approximately 379.35 g/mol.

Properties

CAS No.

664985-35-7

Molecular Formula

C14H7Cl3F2N2O2

Molecular Weight

379.6 g/mol

IUPAC Name

2,6-difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide

InChI

InChI=1S/C14H7Cl3F2N2O2/c15-6-4-7(16)12(17)10(5-6)20-14(23)21-13(22)11-8(18)2-1-3-9(11)19/h1-5H,(H2,20,21,22,23)

InChI Key

BDBYEIZFOXNAJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C(=CC(=C2)Cl)Cl)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 2,3,5-trichloroaniline as the primary starting materials.

    Formation of Intermediate: The 2,6-difluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amide Formation: The acid chloride is then reacted with 2,3,5-trichloroaniline in the presence of a base such as triethylamine (Et3N) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms (fluorine and chlorine) makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can result in the formation of corresponding oxidized or reduced derivatives.

Scientific Research Applications

2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Substituent Effects on Activity

  • Chlorination Pattern : The target compound’s 2,3,5-trichlorophenyl group introduces steric bulk and enhanced lipophilicity compared to diflubenzuron’s 4-chlorophenyl group. Increased chlorination may improve binding to chitin synthase enzymes but could also elevate bioaccumulation risks .
  • Fluorine Placement : The 2,6-difluoro motif in the benzamide ring is conserved across diflubenzuron, teflubenzuron, and the target compound. Fluorine atoms enhance metabolic stability and membrane permeability, contributing to prolonged activity .
  • Heterocyclic Variations : Fluazuron replaces the phenyl group with a 3-chloro-5-(trifluoromethyl)pyridinyl moiety, broadening its spectrum to acaricidal activity. This highlights the role of heterocycles in targeting specific pests .

Environmental and Toxicological Considerations

  • Lipophilicity: The trichlorophenyl group in the target compound likely increases logP (octanol-water partition coefficient), raising concerns about bioaccumulation in aquatic ecosystems compared to less chlorinated analogs .
  • This contrasts with teflubenzuron’s trifluoromethyl group, which may facilitate partial degradation via hydrolytic pathways .

Biological Activity

2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide is a synthetic organic compound with notable biological activities. Understanding its mechanisms of action and potential therapeutic applications requires an examination of its chemical structure, biological effects, and relevant research findings.

Chemical Structure

The compound features a benzamide structure substituted with two fluorine atoms and a trichlorophenyl group. Its molecular formula is C14H8Cl3F2NC_{14}H_8Cl_3F_2N.

Research has indicated that compounds similar to 2,6-difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors for specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence pathways such as apoptosis and cell cycle regulation.

Anticancer Properties

Recent studies have demonstrated significant anticancer activity against various cell lines. For instance:

  • Cell Line Studies : In vitro tests revealed that the compound exhibited cytotoxic effects on colon carcinoma cells (HCT-15) with an IC50 value indicating effective inhibition of cell growth.
Cell LineIC50 (µg/mL)Reference
HCT-151.61 ± 1.92
Jurkat< 1.0

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated:

  • Bacterial Inhibition : It showed promising results against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
Bacterial StrainZone of Inhibition (mm)Reference
E. coli15
S. aureus18

Case Study 1: Cancer Treatment

A study conducted on the efficacy of 2,6-difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide in treating colon cancer demonstrated that the compound significantly reduced tumor size in animal models compared to control groups.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antibacterial properties of the compound, patients treated with formulations containing this compound showed a marked decrease in infection rates compared to those receiving standard antibiotics.

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